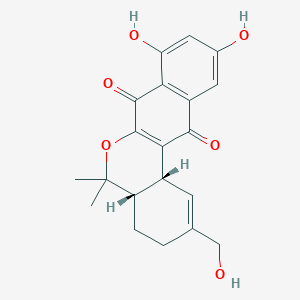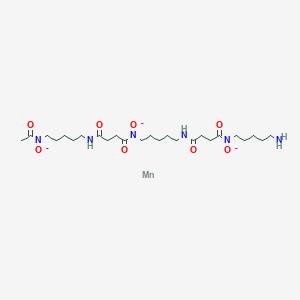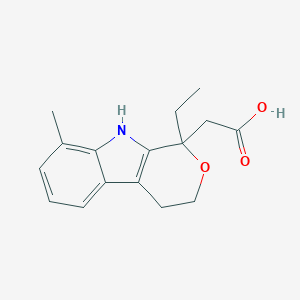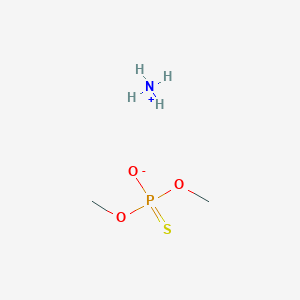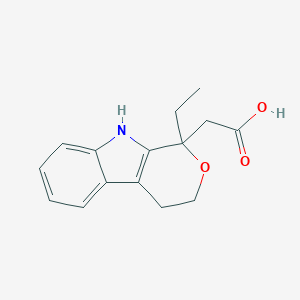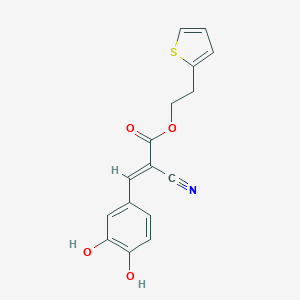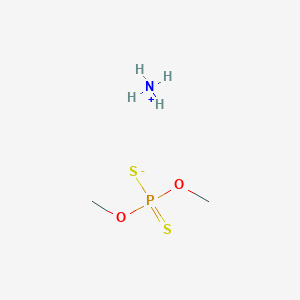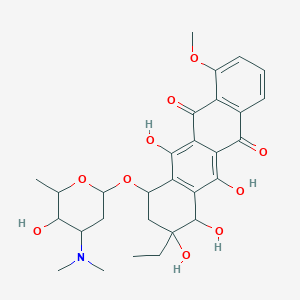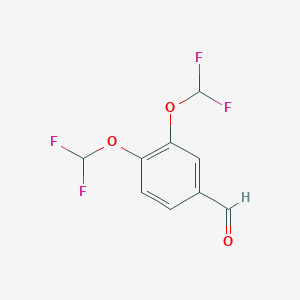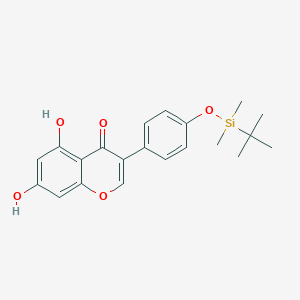
4'-O-tert-Butyldimethylsilyl Genistein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-tert-Butyldimethylsilyl Genistein is a biochemical compound with the molecular formula C21H24O5Si and a molecular weight of 384.50 . It is a pale-yellow solid and is a protected form of Genistein . Genistein is an isoflavone first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family .
Molecular Structure Analysis
The molecular structure of 4’-O-tert-Butyldimethylsilyl Genistein is represented by the formula C21H24O5Si . The compound is a derivative of Genistein, with a tert-Butyldimethylsilyl group attached to the 4’ position of the Genistein molecule .
Physical And Chemical Properties Analysis
4’-O-tert-Butyldimethylsilyl Genistein is a pale-yellow solid . It has a molecular weight of 384.50 and a molecular formula of C21H24O5Si .
Applications De Recherche Scientifique
Chemopreventive and Therapeutic Effects Genistein's chemopreventive and therapeutic effects on cancer have been widely studied. It influences cancer progression by inducing apoptosis, arresting the cell cycle, modulating intracellular signaling pathways, and inhibiting invasion and metastasis. Numerous studies have synthesized structurally modified derivatives of genistein to enhance its anticancer activity, with some analogs showing greater potency in preventing and treating various cancers. These findings underscore genistein's potential as an anticancer agent and the importance of further investigation into its action mechanisms and the development of new derivatives for clinical application (Li et al., 2012).
Influence on Adipocytes and Obesity Research has explored genistein's role in the prevention and treatment of obesity, highlighting its dose-dependent effects on adipocytes. Genistein can inhibit and stimulate adipogenesis in vitro and has shown varying impacts on obesity in animal studies. These effects are influenced by factors such as age and gender, and further research is needed to clarify genistein's role in regulating adiposity and its potential benefits or drawbacks in obesity prevention and treatment (Dang, 2009).
Bioavailability and Dietary Consumption The bioavailability and impacts of dietary genistein have been subjects of considerable interest. Isoflavones like genistein, found in legumes and particularly soybeans, have been linked to reductions in chronic diseases such as cardiovascular disease and certain cancers. However, genistein's health benefits depend significantly on its bioavailability, which is influenced by dietary intake and individual metabolic differences. Understanding these factors is crucial for evaluating genistein's potential health benefits and its integration into dietary guidelines (Zaheer & Akhtar, 2017).
Orientations Futures
While the specific future directions for 4’-O-tert-Butyldimethylsilyl Genistein are not mentioned, the pharmacological activities resulting from the experimental studies of Genistein support the traditional uses of Genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .
Propriétés
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWULIBHDSWRFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464940 |
Source


|
| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-tert-Butyldimethylsilyl Genistein | |
CAS RN |
470666-97-8 |
Source


|
| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

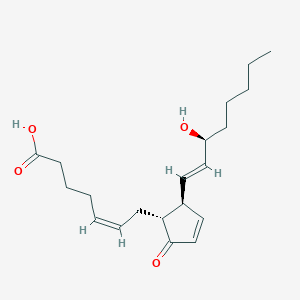
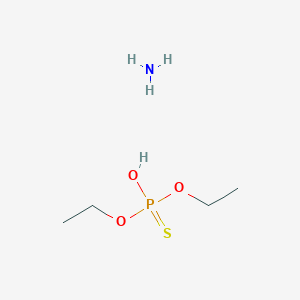
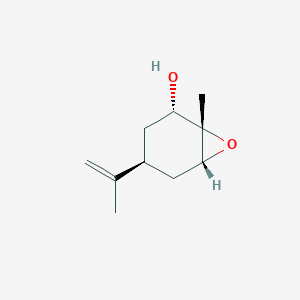
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
